2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole is a heterocyclic compound that features both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the difluoromethoxy and mercapto groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ether and thiol reagents. The reaction is usually catalyzed by acids or bases and conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient large-scale synthesis. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s binding affinity and specificity, while the mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
- 2-(Difluoromethoxy)-4-aminobenzo[d]oxazole
- 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole
Comparison: Compared to its analogs, 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole is unique due to the presence of the mercapto group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets .
Properties
Molecular Formula |
C8H5F2NO2S |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-6-4(12-8)2-1-3-5(6)14/h1-3,7,14H |
InChI Key |
VGIAKBSSGPJDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)OC(F)F |
Origin of Product |
United States |
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